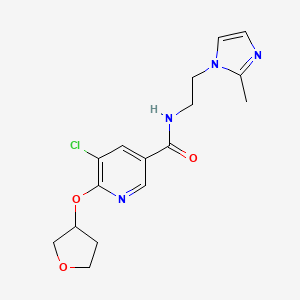

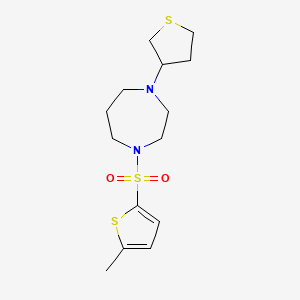

5-chloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-chloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide" is a chemical entity that appears to be related to nicotinamide-based structures. Nicotinamide is a form of niacin, a natural product found in various plants and animals, and is known for its role in biological systems as a component of NADH and NADPH. The structure of the compound suggests it may have potential applications in medicinal chemistry, possibly as an anti-infective agent or herbicide, given the biological activity of related compounds.

Synthesis Analysis

The synthesis of related nicotinate compounds involves various strategies. For instance, the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate for anti-infective agents, employs a trifluoromethylation process using an economical MCDFA/KF/CuI system . Another synthesis approach for a different nicotinate, ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, involves detailed structural determination through XRD, GC-MS, element analysis, and NMR spectroscopy . These methods could potentially be adapted or provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is crucial for their biological activity. For example, the crystal structure of a 1:1 cocrystal of nicotinamide with 2-chloro-5-nitrobenzoic acid reveals a network of hydrogen bonds and additional weak π-π interactions that stabilize the molecular assembly . Such detailed structural information is essential for understanding the interactions of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of nicotinamide derivatives can be complex. For instance, 2-chloro-N-(2-pyridinyl)nicotinamides can undergo thermal cyclisation to form dipyridopyrimidin-11-ium chlorides, with the reaction's ease reflecting steric and electronic effects . This suggests that the compound may also undergo specific chemical reactions influenced by its substituents, which could be explored to understand its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. For example, the herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides is dependent on their structure-activity relationships, with some compounds exhibiting significant herbicidal activity against certain plant species . This indicates that the physical and chemical properties of the compound , such as solubility, stability, and biological activity, would need to be analyzed in the context of its specific structure and substituents.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Characterization

Regioselective chlorination techniques have been developed for compounds similar to 5-chloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, indicating the potential for creating diverse derivatives with specific biological activities. For instance, the regioselective chlorination of a methyl group in nicotinamide derivatives has been performed, leading to the development of key compounds in biotin synthesis, showcasing the chemical versatility of such compounds (Zav’yalov et al., 2006).

Biological Activities and Applications

Nicotinamide-based compounds exhibit a wide range of biological activities, suggesting potential research applications for 5-chloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide in areas such as herbicidal activity and antimicrobial properties. For example, derivatives of nicotinamide have shown excellent herbicidal activity against various plant species, indicating the potential use of such compounds in agricultural research and development (Yu et al., 2021). Additionally, the antimicrobial screening of nicotinamide derivatives against various bacteria and fungal species suggests potential applications in developing new antimicrobial agents (Patel & Shaikh, 2010).

Molecular Docking and QSAR Studies

The molecular docking and quantitative structure-activity relationship (QSAR) studies on nicotinamide derivatives provide insights into their potential interactions with biological targets, offering a pathway for the rational design of new compounds with enhanced biological activities. These studies can help in understanding the binding modes and efficacy of such compounds against specific targets, indicating the potential for 5-chloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide in drug discovery and development (Tomorowicz et al., 2020).

Propiedades

IUPAC Name |

5-chloro-N-[2-(2-methylimidazol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O3/c1-11-18-3-5-21(11)6-4-19-15(22)12-8-14(17)16(20-9-12)24-13-2-7-23-10-13/h3,5,8-9,13H,2,4,6-7,10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBJSPHPIGKLLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[[1-(3-methylbutyl)indazol-3-yl]methyl]but-2-enamide](/img/structure/B2550892.png)

![N-[2-(phenylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2550893.png)

![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2550895.png)

![(5-Chloro-2-methoxyphenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2550896.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide](/img/structure/B2550900.png)

![(5-Bromofuran-2-yl)-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2550901.png)

![5-Methyl-2-(propan-2-yl)cyclohexyl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2550907.png)

![4-[[(E)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2550908.png)

![(E)-1-methyl-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2550909.png)